3-Iodo-2-(trifluoromethoxy)benzonitrile
Overview
Description
“3-Iodo-2-(trifluoromethoxy)benzonitrile” is a chemical compound with the molecular formula C8H3F3INO . It is used as a pharmaceutical intermediate . The trifluoromethoxy group in this compound is finding increased utility as a substituent in bioactives .
Synthesis Analysis
The synthesis of compounds with a trifluoromethoxy group can be achieved through various methods . One method involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .Molecular Structure Analysis
The molecular structure of “3-Iodo-2-(trifluoromethoxy)benzonitrile” consists of an iodine atom and a trifluoromethoxy group attached to a benzonitrile base . The trifluoromethoxy group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms .Scientific Research Applications
Continuous Flow Iodination
The iodination of similar compounds like 4-fluoro-2-(trifluoromethyl)benzonitrile, using continuous flow conditions, has been explored. This process involves C–H lithiation followed by treatment with iodine, resulting in the formation of iodinated regioisomers. The process has been scaled up, highlighting potential industrial applications in synthesizing iodinated compounds, although challenges in yield and byproduct formation are noted (Dunn et al., 2018).
Trifluoromethylation Reactions
Rhenium-catalyzed trifluoromethylation of aromatic compounds has been studied, utilizing hypervalent iodine reagents. This method is significant for the introduction of trifluoromethyl groups into various aromatic structures, potentially including 3-Iodo-2-(trifluoromethoxy)benzonitrile (Mejía & Togni, 2012).
Use in Dye-Sensitized Solar Cells
Benzonitrile-based electrolytes, including derivatives of benzonitrile, have been found to enhance the stability and efficiency of Dye-Sensitized Solar Cells (DSSCs). This application underlines the potential use of 3-Iodo-2-(trifluoromethoxy)benzonitrile in renewable energy technologies (Latini et al., 2014).
Development of Uranium Complexes
The synthesis of uranium(III)/(IV) nitrile adducts, including those derived from benzonitrile, has been investigated. Such compounds are important for understanding fundamental coordination chemistry of actinides and could be relevant to the development of nuclear materials and processes (Enriquez et al., 2005).
Electrophilic Trifluoromethylation
The study of hypervalent iodine electrophilic trifluoromethylation reagents demonstrates their ability to modify aromatic cores, which could be applied to 3-Iodo-2-(trifluoromethoxy)benzonitrile for the synthesis of novel compounds (Stanek et al., 2008).
Polymerization and Electrochemical Studies
Research on the polymerization of derivatives of thiophene, where benzonitrile acts as a solvent, provides insights into the electrochemical behavior of such compounds. This knowledge could be extended to the study of 3-Iodo-2-(trifluoromethoxy)benzonitrile in similar contexts (Chang & Miller, 1987).
Safety And Hazards
properties
IUPAC Name |
3-iodo-2-(trifluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3INO/c9-8(10,11)14-7-5(4-13)2-1-3-6(7)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJTZDDQQNTFJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)OC(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-2-(trifluoromethoxy)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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